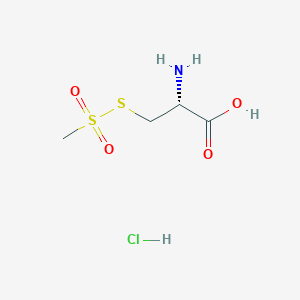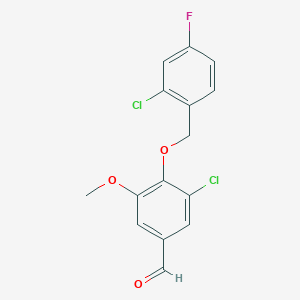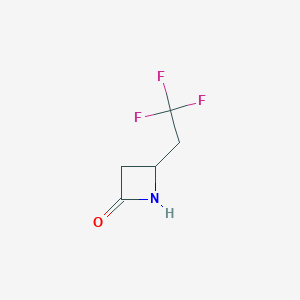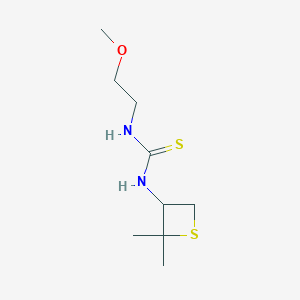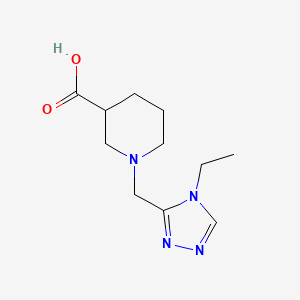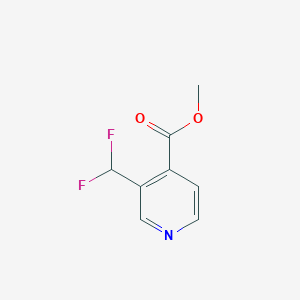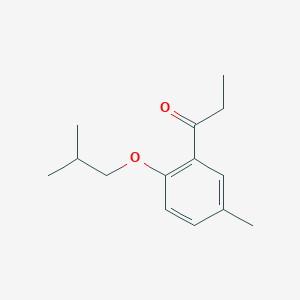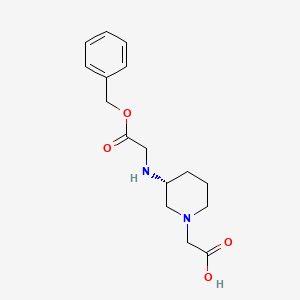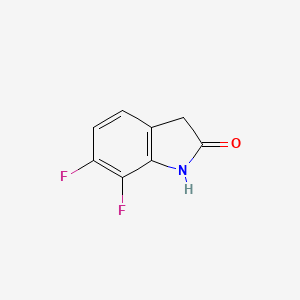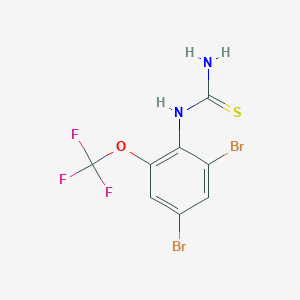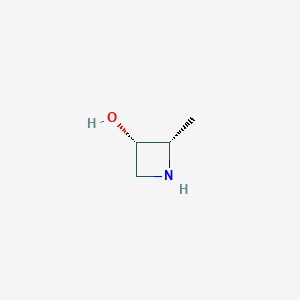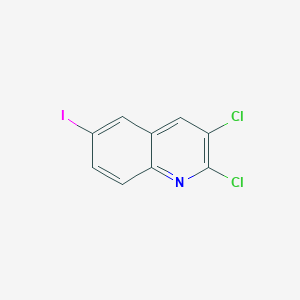
2,3-Dichloro-6-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-iodoquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the iodination of 2,3-dichloroquinoline using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce reaction times, and improve safety. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-iodoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinolines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2,3-Dichloro-6-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-iodoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby interfering with biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoline: Lacks the iodine atom, which can affect its reactivity and biological activity.
6-Iodoquinoline: Contains only the iodine atom, which can influence its chemical properties differently compared to 2,3-Dichloro-6-iodoquinoline.
2,3-Dichloro-5,6-dicyanoquinone: A related compound with different substituents that can undergo different chemical reactions.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can provide a balance of reactivity and stability. This combination can enhance its utility in various chemical reactions and applications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C9H4Cl2IN |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
2,3-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-7-4-5-3-6(12)1-2-8(5)13-9(7)11/h1-4H |
InChI Key |
JMVHKKUGSLVHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


